3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of a piperidinyl and thienyl group further enhances its pharmacological potential .
Preparation Methods
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%). Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, it inhibits carbonic anhydrase by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazine core but differ in substituents, leading to variations in biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with distinct pharmacological properties.
Properties
Molecular Formula |
C13H15N5O2S3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H15N5O2S3/c1-23(19,20)17-6-4-9(5-7-17)11-14-15-13-18(11)16-12(22-13)10-3-2-8-21-10/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
VYAIBMWURLYSSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.